Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1), also known as sodium zirconium cyclosilicate, is an inorganic compound with significant applications in medical and industrial fields. This compound is primarily utilized for its ability to selectively bind potassium ions, making it effective in treating hyperkalemia, a condition characterized by elevated potassium levels in the blood. The compound's molecular formula indicates a complex structure involving silicon, oxygen, sodium, and zirconium.
This compound is classified under inorganic salts and can be sourced from various chemical reactions involving sodium silicate and zirconium compounds. The compound's CAS number is 17141-74-1, and it falls under the category of silicates with specific ion-exchange properties.
The synthesis of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) typically involves several methods:
The synthesis requires careful monitoring of reaction conditions to avoid gelation of silicic acid, which can complicate purification processes. Techniques such as crystallization and drying are often employed post-synthesis to achieve the desired product consistency.
The molecular structure of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) consists of a framework where silicon atoms are tetrahedrally coordinated by oxygen atoms, while zirconium atoms are octahedrally coordinated. The compound exhibits a microporous cubic structure due to shared oxygen atoms acting as bridges between silicon and zirconium units .
Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) participates in various chemical reactions:
The ion-exchange capacity of this compound is crucial for its effectiveness in reducing serum potassium levels in patients with hyperkalemia. The selectivity for potassium over other cations is attributed to the structural characteristics of the material .
Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) exerts its pharmacological effects primarily through ion exchange mechanisms:
Relevant data indicate that the compound does not expand when mixed with water, unlike some other potassium-binding agents, making it advantageous for certain medical applications .
Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) has notable applications primarily in medicine:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9